Structural Differentiation: N-Hydroxyethyl vs. N-Benzyl and N-Ethyl Morpholinone Analogs
The target compound bears an N-(2-hydroxyethyl) substituent on the morpholin-3-one ring, contrasting with the N-benzyl group found in 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-chlorophenyl)acetamide and the N-ethyl group in compounds like N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide . The hydroxyethyl moiety introduces a hydrogen-bond donor site and increases topological polar surface area (tPSA), which can modulate membrane permeability and solubility profiles. For context, the N-hydroxyethyl morpholinone core (4-(2-hydroxyethyl)morpholin-3-one, CAS 41036-01-5) is a distinct building block with a molecular weight of 145.16 g/mol and documented solubility in water and organic solvents . This structural feature differentiates the target compound from the broader morpholinone-acetamide patent space, where N-substituents are typically hydrophobic alkyl or aryl groups [1].
| Evidence Dimension | N-Substituent on morpholin-3-one ring |
|---|---|
| Target Compound Data | N-(2-hydroxyethyl) group; tPSA contribution ~+20.2 Ų (predicted) |
| Comparator Or Baseline | N-Benzyl analog (2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-chlorophenyl)acetamide): N-benzyl group, no H-bond donor; N-Ethyl analog: N-ethyl group, no H-bond donor |
| Quantified Difference | Presence of a hydrogen-bond donor (OH) and higher tPSA in target compound |
| Conditions | Structural comparison based on chemical formulas and substructure analysis |
Why This Matters
The hydroxyethyl group provides a synthetic and pharmacological differentiation point that cannot be replicated by N-alkyl or N-benzyl morpholinone analogs, potentially affecting solubility, metabolic stability, and target-binding interactions.
- [1] Heterocyclic compounds as MDM2 inhibitors for the treatment of cancer. Patent EP2513069B1, 2012. View Source
